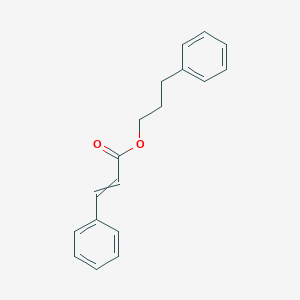
2-(4-アミノフェニル)エチルアミン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminophenyl)ethylamine dihydrochloride is an organic compound with the molecular formula C8H14Cl2N2. It is a white to yellow solid that is soluble in water, ethanol, and chloroform. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and chemical research.
科学的研究の応用
2-(4-Aminophenyl)ethylamine dihydrochloride is utilized in various scientific research fields:
-
Chemistry:
- Used as a building block in organic synthesis.
- Acts as a precursor for the synthesis of more complex molecules.
-
Biology:
- Investigated for its potential role in neurotransmitter pathways.
- Studied for its effects on cellular signaling and receptor binding.
-
Medicine:
- Explored for its potential therapeutic applications in treating neurological disorders.
- Used in the development of pharmaceutical compounds.
-
Industry:
- Employed in the manufacture of dyes and pigments.
- Utilized in the production of polymers and resins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)ethylamine dihydrochloride typically involves the reaction of 4-nitrophenylethylamine with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amino group. The resulting 2-(4-Aminophenyl)ethylamine is then treated with hydrochloric acid to form the dihydrochloride salt.
Reaction Steps:
-
Reduction of 4-nitrophenylethylamine:
Reagents: 4-nitrophenylethylamine, hydrogen gas, palladium on carbon (Pd/C)
Conditions: Room temperature, atmospheric pressure
Product: 2-(4-Aminophenyl)ethylamine
-
Formation of dihydrochloride salt:
Reagents: 2-(4-Aminophenyl)ethylamine, hydrochloric acid
Conditions: Room temperature
Product: 2-(4-Aminophenyl)ethylamine dihydrochloride
Industrial Production Methods
In industrial settings, the production of 2-(4-Aminophenyl)ethylamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-(4-Aminophenyl)ethylamine dihydrochloride can undergo various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Conditions: Acidic or basic medium
Products: Corresponding nitroso or nitro compounds
-
Reduction:
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Conditions: Solvent like ethanol or ether
Products: Reduced amine derivatives
-
Substitution:
Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Conditions: Solvent like dichloromethane (DCM)
Products: Substituted amine derivatives
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Thionyl chloride, phosphorus tribromide
作用機序
The mechanism by which 2-(4-Aminophenyl)ethylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, influencing cellular signaling pathways. The compound’s amino group allows it to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity.
類似化合物との比較
2-(4-Aminophenyl)ethylamine dihydrochloride can be compared with other similar compounds such as:
-
4-Aminophenethylamine:
- Similar structure but without the dihydrochloride salt form.
- Used in similar applications but may have different solubility and stability properties.
-
4-Nitrophenethylamine:
- Precursor in the synthesis of 2-(4-Aminophenyl)ethylamine dihydrochloride.
- Contains a nitro group instead of an amino group.
-
2-(4-Methoxyphenyl)ethylamine:
- Contains a methoxy group instead of an amino group.
- Different reactivity and applications due to the presence of the methoxy group.
Conclusion
2-(4-Aminophenyl)ethylamine dihydrochloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in various fields.
特性
IUPAC Name |
4-(2-aminoethyl)aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-6-5-7-1-3-8(10)4-2-7;;/h1-4H,5-6,9-10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVYAXXCWXIJHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13078-82-5 |
Source


|
| Record name | 4-Aminophenethylamine dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66KEJ49YVZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














